
6-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-2-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-2-methylpyrimidin-4-amine, or DFMP-2MPA, is a novel small molecule developed for its potential use in scientific research. It has been studied for its biochemical and physiological effects, and its potential applications in various areas of scientific research. In
科学的研究の応用
DFMP-2MPA has potential applications in a variety of scientific research areas. It has been studied as a potential inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. It has also been studied as a potential inhibitor of the enzyme protein kinase A (PKA), which is involved in the regulation of cell growth and differentiation. Furthermore, DFMP-2MPA has been studied for its potential to modulate the activity of serotonin receptors.
作用機序
DFMP-2MPA is thought to act as an inhibitor of PDE4 and PKA enzymes, which are involved in the regulation of inflammation and immune responses, as well as cell growth and differentiation. It is also thought to modulate the activity of serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
DFMP-2MPA has been studied for its potential effects on inflammation and immune responses, cell growth and differentiation, and modulation of serotonin receptors. In preclinical studies, it has been found to reduce inflammation and modulate immune responses in animal models. It has also been found to modulate cell growth and differentiation, as well as modulate serotonin receptors.
実験室実験の利点と制限
DFMP-2MPA has several advantages for use in scientific research. It is a small molecule, making it easy to synthesize and handle. It is also highly soluble in aqueous solutions, making it easy to work with in laboratory experiments. Additionally, it has been found to have a high affinity for PDE4 and PKA enzymes, as well as serotonin receptors, making it a potential target for further research.
The main limitation for using DFMP-2MPA in laboratory experiments is its potential toxicity. It has been found to be toxic in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Additionally, there is limited information available on its pharmacokinetics and pharmacodynamics, so further research is needed to determine how it is metabolized and how it affects the body.
将来の方向性
DFMP-2MPA has potential applications in a variety of scientific research areas. Further research is needed to determine its safety and efficacy in humans, as well as its pharmacokinetics and pharmacodynamics. Additionally, further research is needed to explore its potential applications in cancer research, neurological disorders, and other areas of research. Additionally, further research is needed to explore its potential as an anti-inflammatory and immunomodulatory agent. Finally, further research is needed to explore its potential as a novel therapeutic agent for various diseases and conditions.
合成法
DFMP-2MPA can be synthesized by reacting 5-fluoro-2-methylphenylboronic acid with 6-difluoromethyl-2-methylpyrimidine in the presence of a palladium catalyst. The reaction is carried out in an aqueous solution of acetic acid and isomerization is achieved by treating the reaction mixture with aqueous sodium hydroxide.
特性
IUPAC Name |
6-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3/c1-7-3-4-9(14)5-10(7)19-12-6-11(13(15)16)17-8(2)18-12/h3-6,13H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGMVKBGUZPELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC2=NC(=NC(=C2)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-2-methylpyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6457380.png)
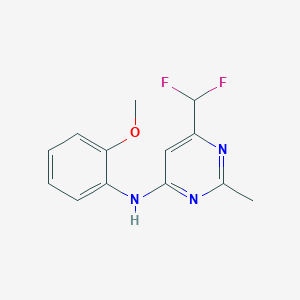
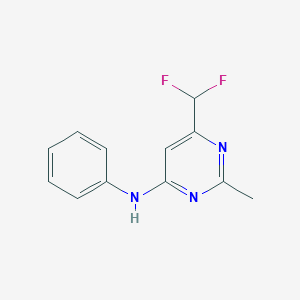
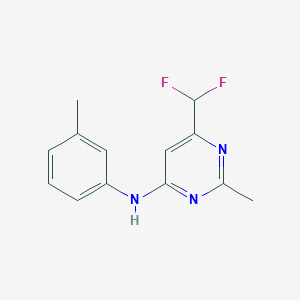
![2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457411.png)
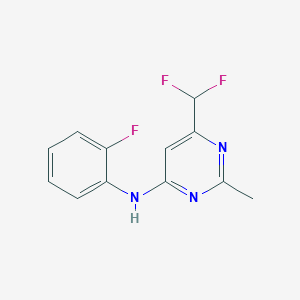

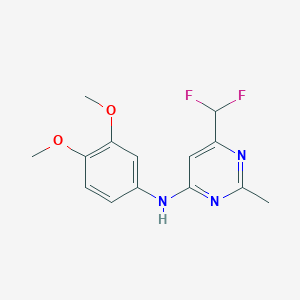
![N-{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6457443.png)
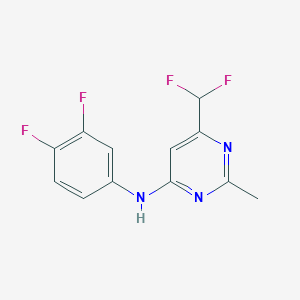

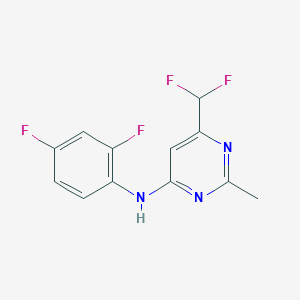
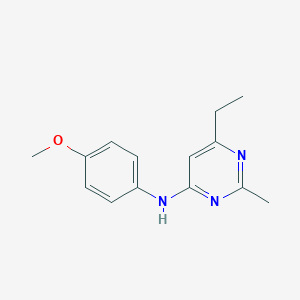
![3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457476.png)